AKT-IN-23 is a synthetic compound designed as an inhibitor of the AKT kinase, which plays a critical role in various cellular processes, including metabolism, proliferation, and survival. The compound is part of a broader class of AKT inhibitors that target the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, a pathway frequently dysregulated in cancer. Understanding the mechanisms of action and potential applications of AKT-IN-23 is essential for its development as a therapeutic agent.
AKT-IN-23 was developed in the context of research aimed at creating selective inhibitors for the AKT kinase family. It belongs to a class of compounds that are designed to interact with specific sites on the kinase, thereby inhibiting its activity. The classification of AKT-IN-23 aligns it with small molecule inhibitors that are used in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth and survival.
The synthesis of AKT-IN-23 involves several chemical reactions aimed at constructing the molecular framework necessary for its inhibitory activity. The process typically includes:
The synthetic pathway ensures that the resulting compound maintains high potency and selectivity against AKT kinases while minimizing off-target effects .
AKT-IN-23 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the AKT kinase. The molecular formula and structural data can be summarized as follows:
The structural integrity and stereochemistry are critical for its efficacy as an inhibitor .
AKT-IN-23 undergoes several key reactions during its synthesis and when interacting with biological targets:
These reactions underscore the importance of careful design in ensuring selectivity and potency.
The mechanism by which AKT-IN-23 exerts its effects involves several key steps:
Data from biological assays indicate significant reductions in cell viability in cancer cell lines treated with AKT-IN-23, highlighting its potential as an anticancer agent .
The physical and chemical properties of AKT-IN-23 are pivotal for understanding its behavior in biological systems:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm the identity and purity of synthesized compounds .
AKT-IN-23 has potential applications primarily in cancer research:
Research continues into optimizing its properties for clinical use, including improving selectivity and reducing off-target effects .
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a master regulator of cellular homeostasis, integrating extracellular signals to modulate cell survival, proliferation, metabolism, and angiogenesis [1] [10]. AKT (protein kinase B) serves as the central node in this pathway. Structurally, AKT comprises three conserved domains: an N-terminal pleckstrin homology domain that binds phosphatidylinositol-3,4,5-trisphosphate (PIP3), a central catalytic kinase domain, and a C-terminal regulatory domain [4] [10]. Activation occurs via dual phosphorylation: phosphoinositide-dependent kinase 1 phosphorylates threonine 308 (Thr308) in the kinase domain, while mTOR complex 2 phosphorylates serine 473 (Ser473) in the regulatory domain [7] [10]. This conformational change enables AKT to phosphorylate over 100 downstream substrates.
Key downstream effectors include:
Table 1: AKT Substrates and Functional Consequences
Substrate | Phosphorylation Site | Biological Outcome |
---|---|---|
Glycogen synthase kinase 3 beta | Ser9 | Cell cycle progression |
Forkhead box O1 | Thr24, Ser256 | Inhibition of apoptosis |
Tuberous sclerosis complex 2 | Ser939, Thr1462 | Protein synthesis activation |
Murine double minute 2 | Ser166, Ser186 | p53 degradation |
This signaling cascade positions AKT as a critical orchestrator of oncogenic phenotypes.
AKT hyperactivation occurs in >50% of human cancers through multiple mechanisms, making it a high-priority therapeutic target [3] [5] [10]. Genomic alterations drive constitutive pathway activation:
Primary genetic drivers:
Table 2: Prevalence of AKT Pathway Alterations in Human Cancers
Cancer Type | PIK3CA Mutation (%) | Phosphatase and tensin homolog Loss (%) | AKT Amplification (%) |
---|---|---|---|
Breast | 30–40 | 30–40 | AKT3: 5–10 |
Endometrial | 25–40 | 50–60 | AKT1: 10–15 |
Colorectal | 15–20 | 20–30 | AKT2: 5–10 |
Glioblastoma | 10–15 | 60–70 | AKT1: 15–20 |
Functional consequences: Sustained AKT signaling promotes tumor growth through evasion of apoptosis, uncontrolled proliferation, angiogenesis via hypoxia-inducible factor 1 alpha induction, and metastasis via epithelial-mesenchymal transition [5] [7] [10]. These mechanisms establish AKT as a non-redundant oncokinase.
Therapeutic targeting of AKT addresses two critical challenges in oncology: pathway dependency in tumors with PI3K/AKT/mammalian target of rapamycin alterations and acquired resistance to upstream inhibitors [6] [9]. First-generation PI3K inhibitors (e.g., idelalisib) and mammalian target of rapamycin inhibitors (e.g., everolimus) demonstrate limited efficacy due to compensatory feedback loops. For example, mammalian target of rapamycin complex 1 inhibition relieves negative feedback on insulin receptor substrate 1, reactivating PI3K and AKT [9]. Direct AKT inhibition circumvents this resistance by blocking the nodal kinase.
AKT-IN-23 exemplifies a novel ATP-competitive inhibitor designed to overcome limitations of allosteric agents [2] [8]. Its chemical structure (molecular formula: C25H27F4N7O; molecular weight: 517.52 g/mol) features a fluorinated aromatic core and heterocyclic substituents that enable high-affinity binding to the AKT kinase domain [2]. Biochemical profiling reveals:
Table 3: AKT-IN-23 Biochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 517.52 g/mol | Optimal for cell permeability |
AKT1 half maximal inhibitory concentration | < 5 nM | High potency against oncogenic isoform |
Selectivity (vs. AKT2) | 15-fold | Mitigates insulin signaling disruption |
Solubility | DMSO-soluble; aqueous formulations feasible | Compatible with in vivo testing |
In cancer models, AKT-IN-23 exhibits potent antiproliferative effects in phosphatidylinositol-3-kinase catalytic subunit alpha-mutant breast cancer and phosphatase and tensin homolog-null glioblastoma cells [8]. Its development underscores the strategic shift toward kinase domain-targeted agents in precision oncology, particularly for tumors with upstream pathway resistance [6] [9].
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6